4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
Description
1.1. Structural Overview of 4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine
this compound is a heterocyclic compound featuring a fused pyrazolo-triazine core substituted with chloro (Cl), isopropyl (iPr), and methylthio (SMe) groups at positions 4, 8, and 2, respectively. This scaffold is recognized as a purine bioisostere, mimicking the structure of adenine and guanine, which underpins its relevance in medicinal chemistry for targeting enzymes like kinases and nucleoside-processing proteins . The compound is commercially available as a synthetic intermediate (CAS: 54346-19-9), suggesting its utility in derivatization for drug discovery .
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4S/c1-5(2)6-4-11-14-7(6)12-9(15-3)13-8(14)10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBPEHJNXHJYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine typically involves the following steps :
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-ketoester to form the pyrazole ring.
Cyclization: The pyrazole derivative undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-a][1,3,5]triazine core.
Isopropylation: The isopropyl group is introduced at the 8-position using isopropyl bromide in the presence of a base.
Methylthiolation: The methylthio group is introduced at the 2-position using methylthiolating agents such as methyl iodide and sodium hydrosulfide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C4 Chloro Group
The chloro group at the C4 position undergoes nucleophilic substitution with amines, alkoxides, and other nucleophiles under controlled conditions. This reactivity is critical for generating derivatives with modified biological activity.
Mechanistic Insight : The electron-deficient triazine ring enhances the electrophilicity of C4, enabling nucleophilic attack without requiring harsh conditions .
Oxidation of Methylthio Group at C2
The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This modification alters electronic properties and bioavailability.
Critical Consideration : Sulfone derivatives exhibit enhanced metabolic stability compared to thioether analogs, making them preferred in drug discovery .
Palladium-Catalyzed Cross-Coupling at C4
The C4 chloro group participates in cross-coupling reactions, enabling C–C bond formation with aryl/alkenyl partners.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a][1,3,5]triazine derivatives, including 4-chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine, as promising anticancer agents.
- Mechanism of Action : Research indicates that compounds with the pyrazolo[1,5-a][1,3,5]triazine moiety can induce apoptosis in cancer cells. For instance, derivatives have shown to increase apoptosis via caspase pathways (caspase 3/7, caspase 8, and caspase 9) in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
-
Case Studies :
- A study synthesized several pyrazolo derivatives and tested their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives exhibited stronger cytotoxic effects than traditional chemotherapeutics like cisplatin .
- Another investigation focused on the structure-activity relationship (SAR) of these compounds to optimize their anticancer properties. The findings suggested that modifications to the triazine core could enhance biological activity significantly .
Antiviral Properties
In addition to anticancer research, there is growing interest in the antiviral applications of pyrazolo derivatives.
- Inhibition of Viral Replication : Pyrazole-based compounds have been evaluated for their ability to inhibit viral replication. For example, certain derivatives have shown effectiveness against viruses such as HIV and measles virus (MeV), with significant reductions in viral load observed in vitro .
-
Research Findings :
- A study on substituted pyrazole-based kinase inhibitors indicated that these compounds could effectively target viral kinases critical for viral replication processes .
- Another research effort identified specific pyrazole derivatives that demonstrated potent inhibitory effects against the tobacco mosaic virus (TMV), suggesting potential applications in agricultural virology as well .
Mechanism of Action
The mechanism of action of 4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine involves the inhibition of cyclin-dependent kinases (CDKs) . CDKs are enzymes that play a critical role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2 and CDK4, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Table 1: Comparison of Pyrazolo[1,5-a][1,3,5]triazine Derivatives
Key Structural and Functional Differences
- Chloro Group (Position 4): The chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines) to generate bioactive derivatives . This contrasts with MH4b1, where a 4-methylphenyl group improves lipophilicity and anticonvulsant efficacy .
- Methylthio Group (Position 2): The SMe group in the target compound can be oxidized to sulfone (e.g., 6a in ), altering electronic properties and binding affinity . In contrast, 17p’s p-pentafluorosulfanyl group enhances TP inhibition by 800-fold compared to 7-deazaxanthine .
- Isopropyl Group (Position 8): The bulky iPr group may sterically hinder interactions in some targets but improves metabolic stability. CK2 inhibitors with smaller substituents (e.g., methyl) show higher potency .
Biological Activity
4-Chloro-8-isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine (CAS No. 1453186-96-3) is a synthetic compound that belongs to the pyrazolo[1,5-a][1,3,5]triazine family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the available literature on its synthesis, structural characteristics, and biological activity.
The molecular formula of this compound is CHClNS. It has a molecular weight of 242.73 g/mol and features a complex triazine ring structure that may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1453186-96-3 |
| Molecular Formula | CHClNS |
| Molecular Weight | 242.73 g/mol |
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[1,5-a][1,3,5]triazine class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines including MCF-7 (breast cancer), K-562 (chronic myeloid leukemia), and H460 (non-small cell lung cancer). The compound's mechanism often involves the inhibition of key protein kinases which are pivotal in cell proliferation and survival.
Case Study:
A study evaluated a series of pyrazolo derivatives, including those similar to this compound. The results indicated that some derivatives exhibited IC values in the low micromolar range against MCF7 cells, suggesting potent cytotoxic effects (IC = 3.79 µM for one derivative) .
Antiviral Activity
The compound's potential antiviral properties have also been explored. Pyrazolo derivatives have been identified as having activity against various viral strains through mechanisms such as inhibiting viral replication and targeting specific viral enzymes.
Research Findings:
In silico studies using molecular docking techniques have indicated that certain pyrazolo compounds can effectively bind to viral proteins, potentially blocking their function. This suggests that this compound could be a candidate for further antiviral drug development .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Protein Kinase Inhibition: Many studies highlight the role of pyrazolo compounds in inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
- Antioxidant Properties: Some derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 6h | 75–85 | >95% |
| Thiolation | NaSMe, DMF, 80°C | 60–70 | 90–95% |
| (Adapted from ) . |
Advanced: How can researchers optimize reaction conditions for high-purity synthesis?
Answer:
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for regioselective substitution ().
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates ().
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6h for chlorination) while maintaining yields ().
- DoE (Design of Experiments) : Statistical screening (e.g., factorial design) to identify critical parameters like temperature/pH ().
Advanced: How to address contradictory physicochemical data (e.g., melting points) across literature sources?
Answer:
Contradictions in data (e.g., melting points) may arise from:
- Polymorphism: Use DSC to identify crystalline forms.
- Purity Discrepancies: Validate via HPLC or elemental analysis.
- Measurement Variability: Standardize protocols (e.g., heating rate in capillary methods).
Q. Table 2: Reported Physicochemical Data
| Property | Reported Range | Recommended Method |
|---|---|---|
| Melting Point | 120–135°C | DSC (N₂ atmosphere) |
| Solubility | DMSO > EtOH | Shake-flask HPLC |
| () . |
Advanced: What computational approaches predict reactivity and biological interactions?
Answer:
- DFT Calculations : Map frontier molecular orbitals to predict nucleophilic/electrophilic sites ().
- Molecular Docking : Simulate binding to targets like kinases or inflammatory enzymes ().
- Reaction Path Modeling : Use software (e.g., Gaussian) to optimize transition states for substitution reactions ().
Advanced: How to design experiments to study biological mechanisms?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against COX-2 or CDK enzymes ().
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing methylthio with sulfonyl) ().
- Metabolic Stability : Assess microsomal half-life (e.g., rat liver microsomes) ().
Basic: What analytical techniques confirm structural identity and purity?
Answer:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., δ 2.5 ppm for SCH₃).
- Mass Spectrometry : HRMS for molecular ion validation (e.g., m/z 285.04 [M+H]⁺).
- XRD : Resolve crystal packing and confirm stereochemistry ().
- TLC Monitoring : Track reaction progress using silica plates (EtOAc/hexane) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
